molecular formula C9H21ClN2 B1395224 4-(Diethylamino)piperidine Dihydrochloride CAS No. 50534-25-3

4-(Diethylamino)piperidine Dihydrochloride

Cat. No.: B1395224
CAS No.: 50534-25-3
M. Wt: 192.73 g/mol
InChI Key: KDCAVDKTBOAKMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)piperidine Dihydrochloride typically involves the reaction of 4-(Diethylamino)piperidine with hydrochloric acid. One common method involves dissolving 10.0g of 4-(Diethylamino)piperidine-1-carboxylic acid tert-butyl ester (0.044mol) in 60mL of dichloromethane, followed by the addition of 4mol/L HCl/dioxane solution (34.5mL, 0.138mol) under ice bath conditions. The mixture is stirred for 8 hours, resulting in the formation of a white solid, which is then filtered and washed with cold dichloromethane to yield this compound with an 85.3% yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)piperidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Diethylamino)piperidine Dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)piperidine Dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)piperidine Dihydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

CAS No.

50534-25-3

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

N,N-diethylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-3-11(4-2)9-5-7-10-8-6-9;/h9-10H,3-8H2,1-2H3;1H

InChI Key

KDCAVDKTBOAKMF-UHFFFAOYSA-N

SMILES

CCN(CC)C1CCNCC1.Cl.Cl

Canonical SMILES

CCN(CC)C1CCNCC1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cooled with ice bath, 4M hydrochloric acid in dioxane (25 mL) was added to tert-butyl 4-(N,N-diethylamino)piperidine-1-carboxylate (6.1 g, 0.024 mol) and the mixture was stirred at ambient temperature for 2 h. The solvent was removed under reduced pressure, and the residue was suspended in diethyl ether, then the precipitate was collected by filtration, washed with diethyl ether and then dried to afford 4-(diethylamino)piperidine dihydrochloride as solid (3.9 g, y. 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
4-(diethylamino)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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